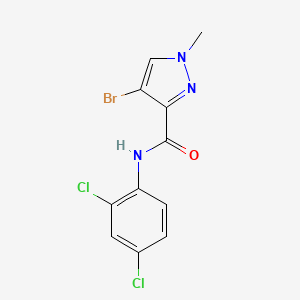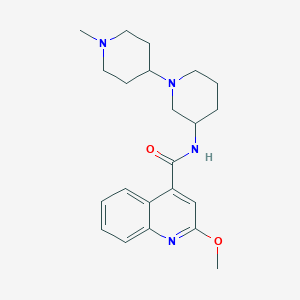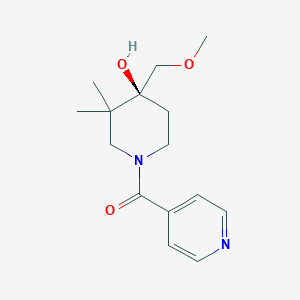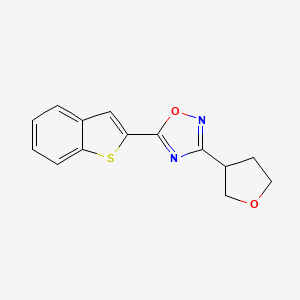
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-fungal assays. In
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in various scientific research areas, including drug discovery and development, anti-inflammatory, anti-tumor, and anti-fungal assays. Studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, it has been shown to have anti-fungal activity by inhibiting the growth of various fungal strains.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and fungal growth. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to inhibit the growth of various fungal strains by inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of inflammation, tumor growth, and fungal growth. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, it has been shown to inhibit the growth of various fungal strains, leading to the inhibition of fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-fungal activities. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other scientific research areas. Additionally, the use of this compound in animal models and clinical trials could provide valuable insights into its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazones. The resulting hydrazones are then reacted with bromine to form 4-bromo-2,4-dichlorophenylhydrazones. The final step involves the reaction of 4-bromo-2,4-dichlorophenylhydrazones with methyl isocyanate to form this compound.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2N3O/c1-17-5-7(12)10(16-17)11(18)15-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZAXCKAGZKQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
